L-Tyrosine-3,5-13C2
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Overview
Description
L-Tyrosine-3,5-13C2: is a stable isotope-labeled form of L-Tyrosine, an aromatic, polar, non-essential amino acid. The labeling involves the incorporation of carbon-13 isotopes at the 3 and 5 positions of the phenol ring. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of L-Tyrosine-3,5-13C2 typically involves the incorporation of carbon-13 labeled precursors into the L-Tyrosine molecule. One common method is the chemical synthesis starting from carbon-13 labeled benzene derivatives, which are then subjected to a series of reactions including nitration, reduction, and amino acid coupling to form the final product .
Industrial Production Methods: Industrial production of this compound involves the use of biotechnological methods such as microbial fermentation. Genetically engineered microorganisms are used to incorporate carbon-13 labeled substrates into the metabolic pathways, resulting in the production of the labeled amino acid .
Chemical Reactions Analysis
Types of Reactions: L-Tyrosine-3,5-13C2 undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The phenolic hydroxyl group can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents
Major Products:
Oxidation: Formation of ortho-quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated derivatives
Scientific Research Applications
L-Tyrosine-3,5-13C2 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of amino acid metabolism.
Biology: Helps in studying protein synthesis and degradation, as well as enzyme kinetics.
Medicine: Used in research related to neurological disorders, as L-Tyrosine is a precursor to neurotransmitters like dopamine and norepinephrine.
Industry: Employed in the production of labeled pharmaceuticals and in the study of drug metabolism .
Mechanism of Action
The mechanism of action of L-Tyrosine-3,5-13C2 is similar to that of L-Tyrosine. It acts as a precursor in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The labeled carbon atoms allow researchers to trace the metabolic pathways and study the kinetics of these processes. The compound is incorporated into proteins and enzymes, enabling the study of their structure and function .
Comparison with Similar Compounds
L-Phenylalanine-3,5-13C2: Another labeled amino acid used in metabolic studies.
L-Alanine-3-13C: Used for tracing metabolic pathways involving alanine.
L-Lysine-3,3,4,4,5,5,6,6-d8 hydrochloride: A deuterium-labeled amino acid used in protein studies .
Uniqueness: L-Tyrosine-3,5-13C2 is unique due to its specific labeling at the 3 and 5 positions of the phenol ring, which allows for detailed studies of aromatic amino acid metabolism. Its applications in tracing neurotransmitter biosynthesis and studying enzyme kinetics make it a valuable tool in both basic and applied research .
Biological Activity
L-Tyrosine-3,5-13C2 is a stable isotope-labeled form of the non-essential amino acid L-tyrosine. This compound is particularly significant in biochemical research due to its unique isotopic labeling at the 3 and 5 positions of the aromatic ring. The molecular formula for this compound is C₉H₁₁NO₃, with a molecular weight of approximately 189.20 g/mol. Its biological activity primarily revolves around its role in neurotransmitter synthesis and metabolic studies.
Role in Neurotransmitter Synthesis
L-Tyrosine is a precursor for several critical neurotransmitters, including:
- Dopamine
- Norepinephrine
- Epinephrine
These neurotransmitters play vital roles in mood regulation, stress response, and cognitive functions. The incorporation of stable isotopes like carbon-13 allows researchers to trace metabolic pathways involving these neurotransmitters more accurately .
Metabolic Pathways
L-Tyrosine participates in various metabolic pathways, including:
- Phenylalanine Hydroxylation : L-Tyrosine is synthesized from phenylalanine through the action of the enzyme phenylalanine hydroxylase.
- Dopamine Synthesis : L-Tyrosine is converted into L-DOPA by the enzyme tyrosine hydroxylase, which is then decarboxylated to form dopamine.
The stable isotope labeling in this compound enhances the understanding of these pathways by allowing for precise tracking of carbon flow through metabolic processes .
Inhibition of Enzymatic Activity
Research indicates that L-Tyrosine can inhibit certain enzymatic activities. For instance, it has been shown to inhibit citrate synthase activity in the posterior cortex, suggesting a regulatory role in metabolic processes within the brain . This inhibition can impact energy metabolism and neurotransmitter synthesis, highlighting its importance in neurochemical regulation.
Applications in Research
This compound has several applications in scientific research:
- Metabolic Tracer Studies : Used to trace metabolic pathways involving amino acids and neurotransmitters.
- Pharmacokinetic Studies : Its stable isotope nature allows for detailed studies on drug metabolism and pharmacokinetics.
- Bioconjugation Techniques : The unique properties of tyrosine allow for stable linkages in bioconjugation applications .
Comparative Analysis with Other Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
L-Tyrosine | C₉H₁₁NO₃ | Natural form without isotopic labeling |
L-Tyrosine-13C9 | C₉H₁₁NO₃ | Contains one carbon atom labeled with carbon-13 |
D-Tyrosine | C₉H₁₁NO₃ | Optical isomer differing in configuration |
L-DOPA | C₉H₁₁NO₄ | Precursor to dopamine; contains an additional hydroxyl group |
Phenylalanine | C₉H₁₁NO₂ | Precursor to tyrosine; lacks hydroxyl group |
This table illustrates how this compound compares to other related compounds, emphasizing its unique isotopic labeling that enhances its utility in research.
Neurotransmitter Dynamics
A study investigating the dynamics of neurotransmitter synthesis used this compound as a tracer to measure dopamine production rates under various physiological conditions. The results indicated that increased availability of L-Tyrosine correlated with elevated dopamine levels, reinforcing its role as a key precursor in neurotransmitter synthesis .
Pharmacokinetic Analysis
In another study focused on pharmacokinetics, researchers utilized this compound to assess the absorption and metabolism of drugs that target dopaminergic pathways. The findings revealed significant insights into how variations in dietary tyrosine affect drug efficacy and metabolism, providing valuable data for optimizing therapeutic strategies .
Properties
Molecular Formula |
C9H11NO3 |
---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy(3,5-13C2)cyclohexa-1,3,5-trien-1-yl)propanoic acid |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i3+1,4+1 |
InChI Key |
OUYCCCASQSFEME-ALJHITAUSA-N |
Isomeric SMILES |
C1=[13CH]C(=[13CH]C=C1C[C@@H](C(=O)O)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O |
Origin of Product |
United States |
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